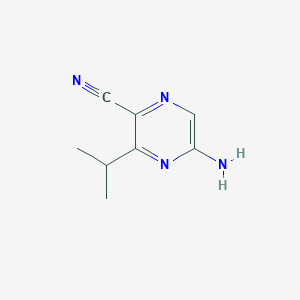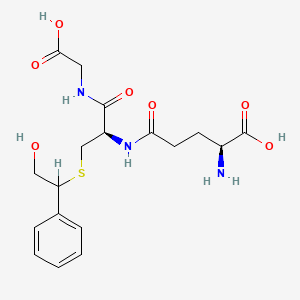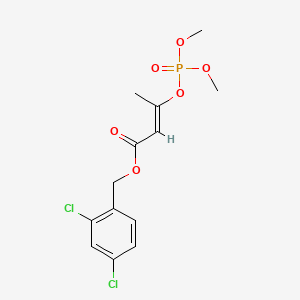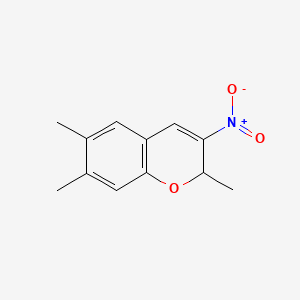
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological and photochemical properties. This compound is characterized by the presence of a nitro group at the third position and three methyl groups at the second, sixth, and seventh positions on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran typically involves the nitration of 2,6,7-trimethyl-2H-1-benzopyran. This can be achieved by treating the parent compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-2,6,7-trimethyl-2H-1-benzopyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Aplicaciones Científicas De Investigación
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzopyran derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and optical data storage devices.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the benzopyran ring can participate in photochemical reactions, making it useful in photoresponsive applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic spiropyran with similar structural features but different photochemical properties.
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro-2H-1-benzopyran: Another spiropyran derivative with a methoxy group that enhances its quantum yield.
Uniqueness
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and photochemical properties.
Propiedades
Número CAS |
57543-83-6 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2,6,7-trimethyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3 |
Clave InChI |
DRQBSLQRAKLDGC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




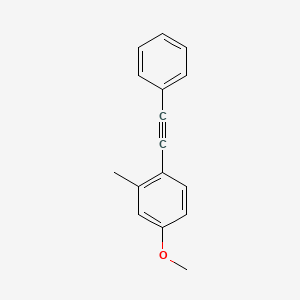
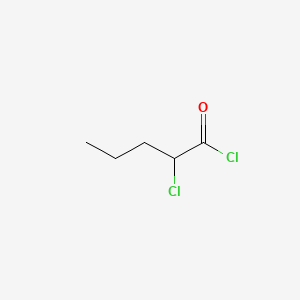
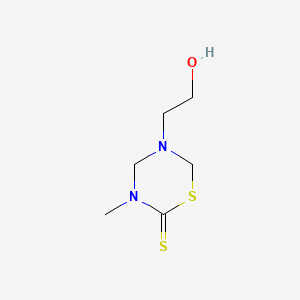


![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)

![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)
